(2R,3S)-1-N-Fmoc-3-hydroxy-pyrrolidine-2-carboxylicacid
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Overview
Description
(2R,3S)-1-N-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound is characterized by its unique stereochemistry, which is denoted by the (2R,3S) configuration. This configuration indicates the spatial arrangement of the atoms around the chiral centers in the molecule. The presence of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group makes it particularly useful in peptide synthesis, as it can be easily removed under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-N-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid typically involves several steps, starting from commercially available starting materials. One common method involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Hydroxy Group: The hydroxy group at the 3-position can be introduced via a hydroxylation reaction, often using reagents like osmium tetroxide or other oxidizing agents.
Fmoc Protection: The Fmoc group is introduced by reacting the intermediate with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of (2R,3S)-1-N-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated peptide synthesizers and large-scale reactors to handle the synthesis and purification processes efficiently.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-1-N-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone or aldehyde, while reduction of the carbonyl group regenerates the hydroxy group.
Scientific Research Applications
(2R,3S)-1-N-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides due to its Fmoc protecting group, which can be removed under mild conditions.
Drug Development: The compound is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Biological Studies: It serves as a model compound in studies of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2R,3S)-1-N-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group during chain elongation and is removed by treatment with a base like piperidine. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the overall conformation and reactivity of the molecule.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-3-hydroxy-pyrrolidine-2-carboxylic acid: Lacks the Fmoc protecting group, making it less suitable for peptide synthesis.
(2S,3R)-1-N-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid: The enantiomer of the compound, with different stereochemistry and potentially different biological activity.
Uniqueness
The presence of the Fmoc group in (2R,3S)-1-N-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid makes it particularly valuable in peptide synthesis, as it allows for selective protection and deprotection of the amino group. Its specific stereochemistry also makes it a useful chiral building block in the synthesis of complex molecules.
Properties
IUPAC Name |
(2R,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-17-9-10-21(18(17)19(23)24)20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18,22H,9-11H2,(H,23,24)/t17-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSYYVTUCHIRTM-ZWKOTPCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]([C@H]1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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